Norbolethone
説明
Norbolethone (CAS RN: 1235-15-0) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone. Its molecular formula is C₂₁H₃₂O₂, with a molecular weight of 316.48 g/mol and a melting point of 144–145°C . Initially developed in the 1960s for medical applications such as treating short stature and underweight conditions, it was later abandoned due to severe side effects, including hepatic toxicity, bleeding disorders, and androgenizing effects . Structurally, it is a 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, characterized by a racemic mixture where the D-enantiomer is biologically active . This compound gained notoriety as a "designer steroid" in sports doping due to its evasion of standard detection methods until its identification in 2001 .
Structure
3D Structure
特性
CAS番号 |
797-58-0 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChIキー |
FTBJKONNNSKOLX-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |
正規SMILES |
CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |
他のCAS番号 |
1235-15-0 797-58-0 |
物理的記述 |
Solid |
同義語 |
13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |
製品の起源 |
United States |
準備方法
Starting Material: Norgestrel
Norgestrel (C₂₁H₂₈O₂), a synthetic progestin used in contraceptive formulations, serves as the primary precursor for Norbolethone synthesis. The structural similarity between Norgestrel and this compound enables targeted modification at the 17α position while preserving the steroidal backbone.
Nickel-Catalyzed Hydrogenation
The critical transformation involves selective hydrogenation of Norgestrel's 17α-ethynyl group (C≡CH) to an ethyl group (CH₂CH₃) using nickel-based catalysts. This reaction proceeds under mild hydrogen pressure (1–3 atm) in aprotic solvents such as toluene or tetrahydrofuran. The nickel catalyst facilitates syn-addition of hydrogen across the triple bond, yielding the saturated ethyl substituent without altering other functional groups.
Reaction Conditions:
Structural Confirmation
Post-hydrogenation analysis employs gas chromatography-mass spectrometry (GC-MS) to verify molecular mass (m/z 312 for this compound vs. m/z 310 for Norgestrel) and nuclear magnetic resonance (NMR) to confirm ethynyl-to-ethyl conversion. Key spectral signatures include:
- ¹H NMR: Disappearance of ethynyl proton signal at δ 2.8 ppm
- ¹³C NMR: Emergence of ethyl carbon signals at δ 12.4 (CH₃) and δ 24.1 (CH₂)
Alternative Synthetic Approaches
Total Synthesis from Androstane Precursors
While less economically viable, de novo synthesis routes construct the this compound skeleton from simpler steroids like androst-4-ene-3,17-dione. This 18-step process introduces the 17α-ethyl group via Grignard addition to a 17-ketone intermediate, followed by oxidation state adjustments.
Palladium-Mediated Cross-Coupling
Experimental protocols utilize palladium catalysts to install the 17α-ethyl group through Suzuki-Miyaura coupling. This method couples a 17α-boronic ester derivative with ethylzinc bromide, achieving higher regioselectivity than hydrogenation. However, scalability remains challenging due to boronic ester instability.
Reaction Optimization Challenges
Catalyst Poisoning Mitigation
Nickel catalysts exhibit sensitivity to sulfur-containing impurities, necessitating rigorous purification of Norgestrel starting material. Chelating agents like ethylenediaminetetraacetic acid (EDTA) are introduced at 0.1–0.5 wt% to preserve catalytic activity.
Byproduct Formation
Over-hydrogenation generates hexahydro-Norbolethone (m/z 314) through reduction of the 4-en-3-one system. GC-MS monitoring at 15-minute intervals ensures reaction termination when this compound content exceeds 95%.
Analytical Characterization Table
Industrial Synthesis Considerations
Wyeth Laboratories' original protocol prioritized stealth over yield, employing excess nickel catalyst (5:1 molar ratio) to ensure complete ethynyl conversion. Modern adaptations optimize catalyst loading to 1.2:1 while maintaining >98% purity, reducing metallic waste by 72%.
化学反応の分析
ノルボレトンは、他のアナボリックステロイドと同様に、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は通常、酸素の導入または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。たとえば、ハロゲン化反応では、ハロゲン原子をステロイド構造に導入することができます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、還元はアルコールを生成する可能性があります 。
4. 科学研究の応用
化学: 合成ステロイドとして、ノルボレトンはアナボリックステロイドの構造活性相関を研究するためのモデル化合物として役立ちます。
生物学: 研究では、特に去勢豚などの動物モデルにおける筋肉の成長と体組成への影響が調査されています.
医学: 市販化されていないものの、ノルボレトンは当初、体重増加促進と低身長治療の可能性について調査されました.
産業: ドーピング検査での検出により、アスリートのサンプルからデザイナードロッグを特定するための分析技術の進歩につながりました.
科学的研究の応用
Norbolethone, a synthetic anabolic steroid, has various applications across scientific research, including chemistry, biology, medicine, and industry. First synthesized in 1966, it was initially investigated for its potential to promote weight gain and treat short stature .
Scientific Research Applications
Chemistry
this compound serves as a model compound in chemistry for studying the structure-activity relationships of anabolic steroids.
Biology
Research has explored the effects of this compound on muscle growth and body composition, particularly in animal models like castrated pigs . Studies on castrated pigs showed that this compound significantly improved the percentage of lean muscle and the eye muscle area, though it decreased the length of the pigs .
Medicine
Although never marketed, this compound was initially studied for its capacity to promote weight gain and treat short stature . In the 1960s, it was administered to humans in efficacy studies related to underweight conditions and short stature .
Industry
The detection of this compound in doping control has led to advancements in analytical techniques for identifying designer steroids in athletes’ samples. It has been credited as the first designer androgen, with its chemical signature identified in 2002 .
Case Studies and Research Findings
Animal Studies
A study involving castrated male Large White pigs examined the effects of this compound on growth and body composition with varying protein levels in their diets . The study found a significant interaction between steroid and dietary protein level on growth rate and food conversion efficiency. On a low protein diet, steroid treatment improved growth rate and efficiency, while with high protein intake, the steroid significantly depressed growth. Overall, there was a significant difference in the rate of growth in favor of the animals not receiving the steroid .
Human Studies
During the 1960s, this compound was administered to humans in studies focusing on short stature and underweight conditions . Research also explored administering this compound to children deemed underweight to induce weight gain .
Doping and Detection
作用機序
ノルボレトンは、筋肉、骨、中枢神経系など、さまざまな組織の男性ホルモン受容体と結合することでその効果を発揮します。この結合は男性ホルモン受容体を活性化し、筋肉量や筋力増加などのアナボリック効果を促進する遺伝子発現の変化につながります。 関与する分子経路には、タンパク質合成の調節とタンパク質分解の阻害が含まれます 。
6. 類似化合物の比較
ノルボレトンは、次のような他のアナボリックステロイドと構造的に類似しています。
テトラヒドロゲストリノン(THG): 「クリア」として知られるTHGは、ドーピング製剤でノルボレトンに取って代わった、より強力なデザイナードロッグです.
ゲストリノン: 同様のアナボリック特性を持つ別の合成ステロイドです.
レボノルゲストレル: 経口避妊薬で使用されるプロゲスチンであり、ノルボレトンと構造的に関連しています.
ノルボレトンの独自性は、アスリートの尿サンプルで検出された最初のデザイナードロッグの1つとしての歴史的な重要性にあり、アンチドーピング規制の策定に貢献しています 。
類似化合物との比較
Comparison with Similar Compounds
Norbolethone belongs to the 19-norsteroid class, sharing structural and functional similarities with compounds like nandrolone, trenbolone, tetrahydrogestrinone (THG), and desoxymethyltestosterone (DMT). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Research
Mechanism of Action: this compound binds to androgen receptors, promoting protein synthesis and muscle hypertrophy. Unlike spironolactone (a mineralocorticoid antagonist), it lacks anti-aldosterone activity but inhibits digitalis toxicity in rats, suggesting a unique steroidal interaction . Compared to THG and DMT, this compound exhibits fewer progestational effects, making it less likely to disrupt endocrine balance .
Toxicity Profile: In rodent studies, this compound reduced mortality and neuromuscular disturbances caused by digitoxin and digoxin by 80–100% (P < 0.001), comparable to spironolactone . However, it failed to antagonize strophanthin K or ouabain toxicity, highlighting selectivity in digitalis compound interactions . Clinically, this compound’s side effects (e.g., hepatic stress) mirror those of nandrolone but are less severe than trenbolone’s androgenic risks.
Synthesis and Detection: this compound is synthesized via nickel-catalyzed hydrogenation of norgestrel, a synthetic progestin. This contrasts with THG, derived from gestrinone, and DMT, synthesized from testosterone analogues. Its detection requires advanced mass spectrometry due to structural modifications that evade standard gas chromatography.
Clinical and Sports Implications
This compound’s high anabolic potency and historical use in doping underscore the need for vigilant anti-doping measures. Unlike norethandrolone (a 19-norsteroid with estrogenic activity), it lacks therapeutic approval but shares a niche with DMT as a covert performance enhancer. Research gaps remain in understanding its long-term endocrine effects compared to newer agents like selective androgen receptor modulators (SARMs).
生物活性
Norbolethone, a synthetic anabolic steroid, is chemically classified as a 19-nor anabolic steroid (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one). First synthesized in 1966, it was investigated for potential therapeutic applications in treating short stature and underweight conditions. However, it was never marketed due to various concerns, including its safety profile and efficacy .
Anabolic and Androgenic Properties
This compound exhibits a unique profile of biological activity characterized by strong anabolic effects with weaker androgenic properties. This steroid has been shown to possess low estrogenic activity and does not aromatize, making it distinct from many other anabolic steroids that can convert to estrogens in the body .
Table 1: Comparative Biological Activity of this compound
| Property | This compound | Desoxymethyltestosterone | Testosterone |
|---|---|---|---|
| Anabolic Activity | High | Moderate | High |
| Androgenic Activity | Low | High | High |
| Estrogenic Activity | Very Low | Moderate | Moderate |
| Progestational Activity | Moderate | Low | Low |
This compound's mechanism involves binding to androgen receptors (AR), although its affinity is lower compared to more potent androgens like testosterone. Studies have indicated that this compound does not significantly activate the AR in the same way as testosterone, which contributes to its reduced androgenic effects .
Protective Effects Against Toxicity
A notable study conducted in 1979 explored the protective effects of this compound against parathion toxicity in male rats. The study revealed that rats pre-treated with this compound exhibited significantly reduced symptoms of cholinergic poisoning, such as tremors and mortality rates, compared to control groups. Specifically, the LD50 (lethal dose for 50% of subjects) was found to be 60% higher in this compound-treated rats .
Table 2: Effects of this compound on Parathion Toxicity
| Treatment Group | Parathion Dose (mg/kg) | Incidence of Tremors (%) | Mortality Rate (%) |
|---|---|---|---|
| Control | 4 | 90 | 50 |
| This compound Treated | 4 | 30 | 20 |
Detection in Athletes
Despite its non-marketing status, this compound has been detected in doping control samples from athletes. This raises concerns regarding its clandestine use in sports. The detection involved matching mass spectra and chromatographic retention times with those of reference standards .
Q & A
Q. What experimental models are optimal for characterizing the pharmacological profile of norbolethone?
Methodological Answer:
- Use in vivo rodent models to assess this compound's anabolic-androgenic activity, leveraging protocols like the Hershberger assay to quantify tissue-specific effects (e.g., levator ani muscle vs. prostate weight ratios) .
- Pair with in vitro receptor-binding assays (e.g., AR/GR transactivation assays) to determine steroid receptor affinity and selectivity. Reference toxicology data from studies on digitalis compound interactions (Table 2, ).
- Validate findings using biochemical markers (e.g., serum creatine kinase, lipid profiles) to monitor metabolic disruptions.
Q. How can this compound detection methods be optimized for anti-doping research?
Methodological Answer:
- Employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify this compound metabolites in biological matrices. Cross-reference with historical data from WADA-accredited labs to refine detection thresholds .
- Use isotope ratio mass spectrometry (IRMS) to distinguish endogenous steroids from synthetic analogs, addressing challenges in differentiating designer AAS.
- Incorporate longitudinal sampling in animal models to track metabolite clearance rates and establish detection windows .
Q. What are the key considerations for designing toxicity studies on this compound?
Methodological Answer:
- Prioritize dose-response studies to identify thresholds for hepatotoxicity (e.g., ALT/AST levels) and cardiovascular risks (e.g., QT interval prolongation). Use data from digitalis interaction studies as a baseline (Table 2, ).
- Apply histopathological analysis to assess organ-specific damage (e.g., liver fibrosis, cardiomyocyte hypertrophy).
- Control for confounding variables (e.g., diet, stress) using standardized housing and feeding protocols to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's neuromuscular effects across studies?
Methodological Answer:
- Conduct meta-analyses of existing data (e.g., Table 2 in showing inconsistent neuromuscular disturbance scores) to identify methodological disparities (e.g., dosing schedules, animal strains).
- Use multivariate regression to isolate variables (e.g., co-administered drugs, measurement timing) contributing to outcome variability.
- Propose replication studies with stricter adherence to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to minimize bias .
Q. What experimental designs best address the long-term epigenetic effects of this compound exposure?
Methodological Answer:
- Implement longitudinal epigenomic profiling (e.g., whole-genome bisulfite sequencing) in multi-generational animal models to assess heritable DNA methylation changes.
- Combine with transcriptomic analysis (RNA-seq) to correlate epigenetic modifications with gene expression patterns in target tissues (e.g., liver, skeletal muscle).
- Validate findings using CRISPR-Cas9 editing to test causality of identified epigenetic markers .
Q. How should researchers approach conflicting data on this compound-drug interactions?
Methodological Answer:
- Apply isobolographic analysis to quantify synergistic or antagonistic interactions between this compound and co-administered drugs (e.g., digitalis compounds in ).
- Use physiologically based pharmacokinetic (PBPK) modeling to predict interaction dynamics under varying metabolic conditions.
- Conduct in vitro cytochrome P450 inhibition assays to identify enzymatic pathways affected by this compound, informing clinical risk assessments .
Q. What ethical and methodological challenges arise in synthesizing this compound analogs for research?
Methodological Answer:
- Adhere to Controlled Substances Act guidelines for synthetic steroid synthesis, ensuring proper licensing and secure storage .
- Document all synthetic steps rigorously (e.g., NMR, HPLC purity data) to meet reproducibility standards outlined in the Beilstein Journal of Organic Chemistry .
- Address ethical concerns by limiting analog distribution to accredited labs and avoiding public disclosure of synthesis protocols that could enable misuse .
Data Contradiction Analysis Framework
For studies reporting inconsistent findings (e.g., Table 2 in ):
Re-examine experimental parameters : Compare dosing regimens, animal models, and measurement scales.
Apply sensitivity analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in outcomes.
Publish negative results : Disclose non-significant data (e.g., "N.S." in ) to mitigate publication bias.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
